molecular formula C40H80NO8P B12401347 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31

1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31

Cat. No.: B12401347
M. Wt: 765.2 g/mol
InChI Key: KILNVBDSWZSGLL-XXAAEYEDSA-N
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Description

1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 is a deuterated phospholipid compound. It is a derivative of phosphatidylcholine, which is a major component of biological membranes. The deuteration (replacement of hydrogen atoms with deuterium) in this compound is used to facilitate various types of scientific research, particularly in the fields of biophysics and biochemistry.

Preparation Methods

The synthesis of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves several steps:

    Starting Materials: The synthesis begins with the preparation of deuterated fatty acids and glycerol.

    Esterification: The deuterated fatty acids are esterified with glycerol to form deuterated lysophosphatidylcholine.

    Acylation: The lysophosphatidylcholine is then acylated with another deuterated fatty acid to form the final product.

    Purification: The compound is purified using techniques such as chromatography to ensure high purity and deuteration levels.

Industrial production methods typically involve large-scale synthesis using similar steps but optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 undergoes various chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains if present.

    Hydrolysis: It can be hydrolyzed by phospholipases to produce lysophosphatidylcholine and free fatty acids.

    Substitution: The phosphate group can participate in substitution reactions, forming different phospholipid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, hydrolyzing enzymes like phospholipase A2, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 has numerous applications in scientific research:

    Biophysics: It is used in neutron scattering studies to investigate the structure and dynamics of lipid bilayers.

    Biochemistry: The compound is used to study membrane protein interactions and lipid metabolism.

    Medicine: It is employed in drug delivery research to understand how lipids can be used to encapsulate and deliver therapeutic agents.

    Industry: The compound is used in the development of liposomal formulations for various applications, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 involves its incorporation into lipid bilayers. The deuterated fatty acid chains provide unique properties that can be exploited in various experimental setups. The compound interacts with membrane proteins and other lipids, affecting membrane fluidity and dynamics. These interactions are crucial for understanding membrane-associated processes and the behavior of lipids in different environments.

Comparison with Similar Compounds

1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 can be compared with other similar compounds such as:

    1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC): This compound has one unsaturated fatty acid chain, making it more fluid compared to the fully saturated this compound.

    1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC): This compound contains an arachidonic acid chain, which is highly unsaturated and plays a role in signaling pathways.

    1-Palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC): This compound is a product of lipid oxidation and is involved in inflammatory processes.

The uniqueness of this compound lies in its deuteration, which provides enhanced stability and allows for detailed structural studies using techniques like neutron scattering.

Properties

Molecular Formula

C40H80NO8P

Molecular Weight

765.2 g/mol

IUPAC Name

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2

InChI Key

KILNVBDSWZSGLL-XXAAEYEDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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